![molecular formula C16H20N2O2 B5617148 N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5617148.png)
N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]phenyl}acetamide
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Overview
Description
The synthesis and study of organic compounds involving cyclohexenyl structures and acetamide functional groups have been a focal point in medicinal chemistry and materials science due to their diverse biological activities and potential applications.
Synthesis Analysis
Synthesis of similar complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, Sarhan, Lateef, and Waheed (2017) detailed the synthesis of a ligand by reacting acetyl isothiocyanate with 4-aminoantipyrine, leading to complexes characterized by various spectroscopic techniques (Sarhan, Lateef, & Waheed, 2017).
Molecular Structure Analysis
Molecular structure determination, including conformational studies, often employs techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, Dou et al. (1997) investigated the crystal structures of related acetamide derivatives, revealing insights into the planarity and orientation of phenyl rings and acetamide groups (Dou et al., 1997).
Chemical Reactions and Properties
Acetamide derivatives engage in a variety of chemical reactions, underlining their reactivity towards synthesizing biologically active compounds. For instance, Panchal and Patel (2011) described the conversion of 4-amino-4H-1,2,4-triazole with acetyl chloride into N-(4H-1,2,4-triazol-4-yl)acetamide, followed by reactions with aromatic aldehydes to yield target compounds (Panchal & Patel, 2011).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the practical applications of these compounds. The crystal structure analysis provides insights into molecular arrangements, intermolecular interactions, and stability.
Chemical Properties Analysis
Chemical properties, including acidity (pKa) and reactivity towards various reagents, are essential for predicting the behavior of these compounds in biological systems or chemical syntheses. Duran and Canbaz (2013) determined the acidity constants of acetamide derivatives, highlighting their chemical behavior in different environments (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-[4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)17-12-4-6-13(7-5-12)18-14-8-15(20)10-16(2,3)9-14/h4-8,18H,9-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFLSRSZBGYUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=O)CC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide |
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